(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3/c1-2-12-7(11)3-5-9-6(4-8)13-10-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESDYKGNJSFDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles, which share a similar structure, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds, such as 1,2,4-oxadiazoles, have been found to exhibit anti-infective properties, suggesting that they may affect pathways related to microbial growth and proliferation.
Biochemical Analysis
Biochemical Properties
(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound can act as an inhibitor or substrate for these enzymes, affecting their catalytic activity and altering metabolic pathways.
Additionally, (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester has been shown to bind to specific protein targets, such as kinases and phosphatases, modulating their activity and impacting cellular signaling pathways. These interactions are often mediated through non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, which stabilize the compound-protein complex and influence its biological activity.
Cellular Effects
The effects of (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and the activation of downstream apoptotic pathways.
In addition to its pro-apoptotic effects, (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are critical for cell proliferation, differentiation, and survival. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity. The compound can bind to the active site of enzymes, such as kinases and phosphatases, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular signaling pathways and alterations in gene expression.
Another important mechanism is the induction of oxidative stress. (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester can generate reactive oxygen species (ROS) within cells, leading to oxidative damage to proteins, lipids, and DNA. This oxidative stress can trigger cell death pathways, such as apoptosis and necrosis, further contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with a half-life of several hours. It can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biological activities.
Long-term exposure to (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell proliferation, differentiation, and apoptosis, as well as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, the compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity.
Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects. For example, doses below the threshold may not produce significant biological activity, while doses above the threshold can lead to toxicity and adverse reactions.
Metabolic Pathways
(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation and reduction of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body.
The compound’s metabolism can also affect metabolic flux and metabolite levels within cells. By influencing the activity of key enzymes and metabolic pathways, (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester can alter the balance of metabolites and impact cellular function and homeostasis.
Transport and Distribution
The transport and distribution of (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These include organic anion transporters and multidrug resistance proteins, which facilitate the compound’s uptake and efflux across cellular membranes.
The compound’s localization and accumulation within specific tissues and cellular compartments can influence its biological activity. For example, high concentrations of the compound in the liver and kidneys can lead to hepatotoxicity and nephrotoxicity, respectively.
Subcellular Localization
The subcellular localization of (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the presence of a chloromethyl group can facilitate the compound’s localization to the mitochondria, where it can induce oxidative stress and apoptosis.
Additionally, the compound’s interaction with specific proteins and enzymes within subcellular compartments can modulate its activity and influence cellular processes. For example, binding to mitochondrial proteins can enhance the compound’s pro-apoptotic effects, while interactions with nuclear proteins can affect gene expression and cellular metabolism.
Biological Activity
(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
where , , , and represent the number of respective atoms in the compound.
Anticancer Properties
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer activity. For instance, compounds similar to (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester have shown cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Research indicates that certain oxadiazole derivatives possess IC50 values in the sub-micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines .
- Mechanism of Action : Studies suggest that these compounds induce apoptosis through pathways involving p53 activation and caspase-3 cleavage, indicating their potential as chemotherapeutic agents .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| CEM-13 | <0.5 | Apoptosis via p53 pathway |
| MCF-7 | <0.8 | Caspase activation |
| U-937 | <1.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. For example, compounds similar to (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester have shown effectiveness against various bacterial strains:
- Staphylococcus aureus : Some derivatives demonstrated significant inhibition of growth, suggesting potential as antibacterial agents .
- Mechanism : The compounds appear to disrupt bacterial cell wall synthesis and function independently of traditional resistance mechanisms .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | Bactericidal |
| Escherichia coli | 0.5 µg/mL | Bacteriostatic |
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A study published in MDPI reported that specific oxadiazole compounds exhibited higher cytotoxicity than doxorubicin against breast adenocarcinoma cell lines . This suggests that structural modifications can enhance biological activity.
- Antimicrobial Efficacy : Research indicated that certain oxadiazole derivatives could inhibit biofilm formation in Staphylococcus aureus, which is critical for treating chronic infections .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its oxadiazole moiety is often associated with various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the chloromethyl group enhances the interaction with microbial targets, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. The (5-Chloromethyl-[1,2,4]oxadiazol-3-YL) group may contribute to this activity by interfering with specific cellular pathways involved in tumor growth .
Agrochemical Applications
The compound is also being explored for use in agrochemicals:
- Herbicides and Pesticides : The ability to modify the oxadiazole structure allows for the development of new herbicides that can target specific weed species while minimizing harm to crops. Its efficacy in disrupting the metabolic processes of pests makes it a valuable candidate in agricultural formulations .
Materials Science
In materials science, (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester is being studied for its potential use in developing advanced materials:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, contributing to improved thermal stability and mechanical properties of polymers. Its reactive chloromethyl group allows for further functionalization and cross-linking in polymer matrices .
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of several oxadiazole derivatives, including (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester. These compounds were tested against various bacterial strains, demonstrating promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Case Study 2: Anticancer Research
In another study focusing on cancer therapeutics, researchers synthesized a series of oxadiazole-based compounds. The (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester showed significant cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of 1,2,4-oxadiazole derivatives with ester functionalities. Key structural analogs include:
Key Observations :
- Chloromethyl vs. Phenyl/CF3 Groups : The chloromethyl substituent increases reactivity compared to phenyl or trifluoromethyl groups, facilitating nucleophilic substitution reactions .
- Ester vs. Carboxylic Acid Derivatives : Ethyl/methyl esters enhance lipophilicity compared to free carboxylic acids, improving membrane permeability .
Physicochemical Properties
- Solubility : The chloromethyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ester group, comparable to phenyl-substituted analogs .
- Stability: The chloromethyl group may reduce thermal stability compared to non-halogenated analogs, necessitating storage at low temperatures .
Q & A
Q. What are the common synthetic routes for (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization or nucleophilic substitution reactions. A prominent method involves reacting ethyl 2-bromoacetate with 5-(chloromethyl)-1,2,4-oxadiazole in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at reflux temperatures . Alternative routes include refluxing 5-substituted oxadiazole precursors with ethyl chloroacetate in ethanol under basic conditions (e.g., NaOH), achieving yields of ~62% . Critical parameters include:
- Temperature : Prolonged reflux (4–5 hours) improves cyclization efficiency.
- Solvent : Polar aprotic solvents (DMF, dioxane) enhance reaction rates.
- Catalyst : Triethylamine or sodium acetate aids in neutralizing byproducts .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify ester (-COOEt), chloromethyl (-CH₂Cl), and oxadiazole ring protons. For example, the ethyl ester group appears as a triplet (~1.2 ppm) and quartet (~4.1 ppm) in ¹H NMR .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ confirm the ester carbonyl, while ~1600 cm⁻¹ corresponds to the oxadiazole ring .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 185.18 for related oxadiazole esters) validate the molecular formula .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound's reactivity in nucleophilic substitution reactions?
The chloromethyl (-CH₂Cl) moiety acts as a reactive site for nucleophilic displacement, enabling derivatization with amines, thiols, or azides. For instance:
- Amine substitution : Reacting with primary amines (e.g., benzylamine) in DMF yields 5-(aminomethyl) derivatives, critical for bioactive molecule synthesis .
- Thiol conjugation : Thiol-containing nucleophiles (e.g., thiourea) form thioether linkages, useful in prodrug design .
Kinetic studies suggest that polar solvents (DMF, acetonitrile) and elevated temperatures (60–80°C) accelerate substitution rates by stabilizing transition states .
Q. What strategies optimize the compound's purity during synthesis?
- Recrystallization : Use ethanol-DMF (4:1) or pet-ether to remove unreacted starting materials .
- Chromatography : Column chromatography with ethyl acetate/hexane (1:4) separates byproducts .
- pH control : Neutralizing acidic byproducts (e.g., HCl) with Na₂CO₃ minimizes ester hydrolysis .
Q. Are there contradictions in reported biological activities, and how can they be resolved?
Discrepancies in antimicrobial or anticancer efficacy across studies may arise from:
- Structural analogs : Minor substituent changes (e.g., replacing chloromethyl with trifluoromethyl) alter bioactivity .
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or MIC (minimum inhibitory concentration) protocols affect results.
Resolution : Standardize assays using WHO-recommended cell lines and validate results with in silico docking studies to correlate activity with target binding (e.g., thymidylate synthase) .
Q. How can computational methods predict the compound's interactions with biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., dihydrofolate reductase). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues .
- QSAR modeling : Correlates substituent electronegativity (e.g., Cl vs. CF₃) with antibacterial potency .
- DFT calculations : Predict regioselectivity in substitution reactions by analyzing LUMO distribution on the oxadiazole ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
